

Application Notes and Protocols: Terminal Transferase Reactions with 3'-NH₂-ddCTP

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Compound of Interest

Compound Name: 3'-NH₂-ddCTP sodium

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Introduction

Terminal deoxynucleotidyl transferase (TdT) is a unique template-independent DNA polymerase that catalyzes the addition of deoxynucleotides to the 3'-hydroxyl terminus of a DNA molecule.^{[1][2][3]} This characteristic makes TdT a powerful tool in molecular biology for a variety of applications, including the labeling of DNA. TdT exhibits broad substrate specificity and can incorporate a wide range of modified nucleotides, including dideoxynucleoside triphosphates (ddNTPs) which lack a 3'-hydroxyl group and thus terminate DNA synthesis.^{[3][4]}

This document provides detailed application notes and protocols for the enzymatic incorporation of 3'-amino-2',3'-dideoxycytidine triphosphate (3'-NH₂-ddCTP) onto the 3'-end of DNA oligonucleotides using Terminal Transferase. The introduction of a terminal primary amine group enables covalent attachment of a wide variety of reporter molecules, such as fluorescent dyes, biotin, or other functional moieties, through amine-reactive crosslinking chemistry. This two-step labeling strategy offers a versatile and efficient method for generating custom-labeled DNA probes for use in assays such as fluorescence in situ hybridization (FISH), microarrays, and other molecular diagnostics.

Principle of the Method

The 3'-end labeling of DNA using 3'-NH₂-ddCTP is a two-stage process. First, TdT is used to catalyze the addition of a single 3'-NH₂-ddCTP molecule to the 3'-hydroxyl end of a DNA

substrate. Because 3'-NH₂-ddCTP, like other ddNTPs, lacks a 3'-hydroxyl group, the reaction is self-terminating, ensuring the addition of only a single modified nucleotide.[4] The second stage involves the chemical conjugation of the newly introduced primary amine to an amine-reactive compound, such as an N-hydroxysuccinimide (NHS) ester-activated fluorophore.

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